molecular formula C9H8F5NO B14867387 2-(2,5-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine

2-(2,5-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine

Cat. No.: B14867387
M. Wt: 241.16 g/mol
InChI Key: RCSNMNWTLHBQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine is an organic compound characterized by the presence of both difluorophenoxy and trifluoropropylamine groups

Preparation Methods

The synthesis of 2-(2,5-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine typically involves the reaction of 2,5-difluorophenol with 3,3,3-trifluoropropylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(2,5-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine can undergo various chemical reactions, including:

Scientific Research Applications

2-(2,5-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-(2,5-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine can be compared with similar compounds such as:

    2-(2,5-Difluorophenoxy)ethylamine: Similar in structure but with an ethylamine group instead of a trifluoropropylamine group.

    3-(2,5-Difluorophenoxy)pyrrolidine: Contains a pyrrolidine ring instead of a trifluoropropylamine group.

    2-(2,5-Difluorophenoxy)acetonitrile: Features an acetonitrile group instead of a trifluoropropylamine group.

Properties

Molecular Formula

C9H8F5NO

Molecular Weight

241.16 g/mol

IUPAC Name

2-(2,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine

InChI

InChI=1S/C9H8F5NO/c10-5-1-2-6(11)7(3-5)16-8(4-15)9(12,13)14/h1-3,8H,4,15H2

InChI Key

RCSNMNWTLHBQOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OC(CN)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.